4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
Overview
Description
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as 4-BOC-MBA, is an organic compound with a molecular weight of 228.27 g/mol. It is a white crystalline solid with a melting point of 81°C and a boiling point of 170°C. 4-BOC-MBA is a derivative of the amino acid L-valine and is used in a variety of scientific and industrial applications. It can be used as a reagent for the synthesis of peptides, as a catalyst in organic reactions, and as a stabilizer in pharmaceuticals. In addition, 4-BOC-MBA has been used in the development of new drugs, such as anticancer agents, and as a model compound for the study of enzyme-catalyzed reactions.
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : This compound is used in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors useful for treating diseases .
- Results or Outcomes : The resulting compounds could potentially be used as therapeutic agents, although more research is needed to confirm this .
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Scientific Field: Biochemistry
- Application : This compound is used in the synthesis of dipeptides .
- Methods of Application : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
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Scientific Field: Peptide Synthesis
- Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
- Methods of Application : The compound is used in a phosphonium ionic liquid, which has low viscosity and high thermal stability . The ionic liquid demonstrated a catalytic effect .
- Results or Outcomes : The study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
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Scientific Field: Medicinal Chemistry
- Application : Compounds derived from this compound have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor properties .
- Methods of Application : The compound is used as a starting material in the synthesis of diverse compounds derived from 1,2,4-triazoles .
- Results or Outcomes : The resulting compounds have shown potential in various fields, including as potent fungicides, herbicides, and insecticides .
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Scientific Field: Biochemistry
- Application : This compound is used in the synthesis of γ-amino acids, which are important components of α,γ-peptide hybrids .
- Methods of Application : The compound is used as a starting material in the synthesis of γ-amino acids .
- Results or Outcomes : The resulting α,γ-peptide hybrids are resistant towards enzymatic degradation and display useful biological activity, including antibiotic, antiviral, and anticancer properties .
- Scientific Field: Organic Synthesis
- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The compound is used as a starting material in organic synthesis . The exact methods of application can vary depending on the specific synthesis .
- Results or Outcomes : The resulting organic compounds can have a wide range of applications, including in the pharmaceutical industry .
properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKQDWAISFHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid | |
CAS RN |
94994-39-5 | |
Record name | 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.